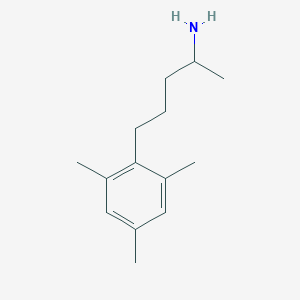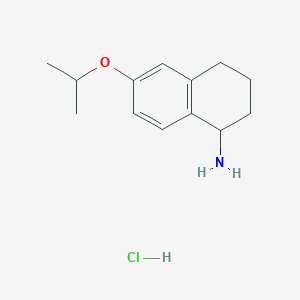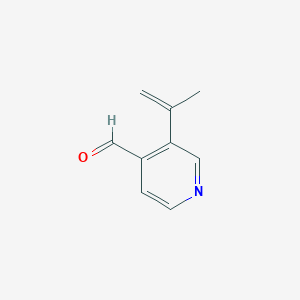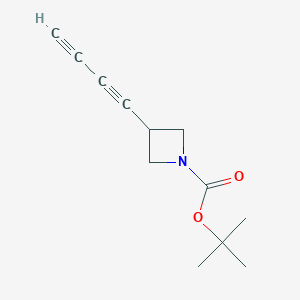
5-Mesitylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesitylpentan-2-amine is an organic compound with the molecular formula C14H23N It is a derivative of pentanamine, where the pentane chain is substituted with a mesityl group (2,4,6-trimethylphenyl) at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesitylpentan-2-amine typically involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. One common method is the reaction of mesitylene with 2-bromopentane in the presence of a strong base such as sodium hydride to form 5-mesitylpentane. This intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Mesitylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions .
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the mesityl group.
Scientific Research Applications
5-Mesitylpentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Mesitylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The mesityl group provides steric hindrance and hydrophobic interactions, which can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentan-2-amine: Similar structure but lacks the mesityl group.
2-Amino-5-methylpyrazine: Contains an amino group but has a different aromatic ring structure.
tert-Hexylamine: Similar aliphatic chain but different substituents.
Uniqueness
5-Mesitylpentan-2-amine is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10-8-11(2)14(12(3)9-10)7-5-6-13(4)15/h8-9,13H,5-7,15H2,1-4H3 |
InChI Key |
KZOFMZOSZILVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCC(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)








![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)



